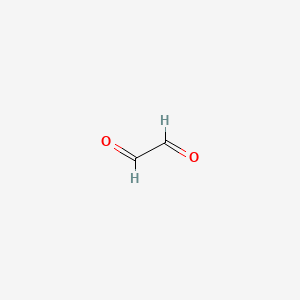
1-Naphthonitrile
Vue d'ensemble
Description
1-Naphthonitrile, also known as 1-Cyanonaphthalene, is an organic compound with the molecular formula C₁₁H₇N. It is a derivative of naphthalene, where a cyano group (-CN) is attached to the first carbon atom of the naphthalene ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications .
Mécanisme D'action
Mode of Action
Nitriles in general can undergo various chemical reactions, such as nucleophilic substitution or addition, which could potentially interact with biological targets .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (15318 g/mol) and its boiling point (299 °C) can influence its pharmacokinetic behavior .
Action Environment
The action of 1-Naphthonitrile, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Specific studies on how these factors affect the action of this compound are currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Naphthonitrile can be synthesized through several methods:
-
From 1-Bromonaphthalene: : This method involves the reaction of 1-bromonaphthalene with sodium cyanide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyano group .
[ \text{C}_{10}\text{H}7\text{Br} + \text{NaCN} \rightarrow \text{C}{10}\text{H}_7\text{CN} + \text{NaBr} ]
-
From 1-Naphthylamine: : Another method involves the diazotization of 1-naphthylamine followed by treatment with copper(I) cyanide.
[ \text{C}_{10}\text{H}_7\text{NH}2 \rightarrow \text{C}{10}\text{H}_7\text{N}2^+ \rightarrow \text{C}{10}\text{H}_7\text{CN} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Naphthonitrile undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 1-naphthoic acid .
[ \text{C}_{10}\text{H}_7\text{CN} + 2\text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{COOH} + \text{NH}_3 ]
-
Reduction: : Reduction of this compound using lithium aluminum hydride (LiAlH₄) results in the formation of 1-naphthylamine .
[ \text{C}_{10}\text{H}7\text{CN} + 4\text{H} \rightarrow \text{C}{10}\text{H}_7\text{CH}_2\text{NH}_2 ]
-
Grignard Reaction: : Reaction with Grignard reagents can yield ketones or secondary alcohols depending on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthonitrile has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Material Science: : It is used in the preparation of advanced materials, such as liquid crystals and polymers .
-
Photochemistry: : this compound is studied for its photochemical properties and its ability to form charge-transfer complexes .
Comparaison Avec Des Composés Similaires
1-Naphthonitrile can be compared with other nitrile compounds, such as:
-
2-Naphthonitrile: : Similar to this compound but with the cyano group attached to the second carbon atom of the naphthalene ring. It exhibits different reactivity due to the position of the cyano group .
-
Benzonitrile: : A simpler aromatic nitrile with the cyano group attached to a benzene ring. It is less complex than this compound and has different applications .
-
Phenylacetonitrile: : Contains a phenyl group attached to an acetonitrile moiety. It is used in different synthetic applications compared to this compound .
This compound is unique due to its specific structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Propriétés
IUPAC Name |
naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNOKOLADGBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058940 | |
| Record name | 1-Naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-53-3, 25551-35-3 | |
| Record name | 1-Naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHALENECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AS1LZ61HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














